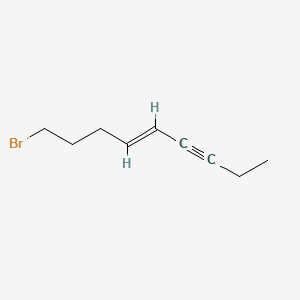
(E)-9-Bromonon-5-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-9-Bromonon-5-en-3-yne is an organic compound characterized by the presence of a bromine atom attached to a non-5-en-3-yne structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Bromonon-5-en-3-yne typically involves the bromination of non-5-en-3-yne. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is often conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions: (E)-9-Bromonon-5-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding non-5-en-3-yne.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(E)-9-Bromonon-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-9-Bromonon-5-en-3-yne involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the alkyne and alkene moieties provide sites for further chemical modifications. These interactions can influence biological pathways and enzyme activities, making the compound valuable for mechanistic studies.
Comparison with Similar Compounds
(E)-9-Chloronon-5-en-3-yne: Similar structure but with a chlorine atom instead of bromine.
(E)-9-Iodonon-5-en-3-yne: Contains an iodine atom, offering different reactivity and properties.
(E)-9-Fluoronon-5-en-3-yne: Features a fluorine atom, which can significantly alter the compound’s behavior.
Uniqueness: (E)-9-Bromonon-5-en-3-yne is unique due to the specific reactivity of the bromine atom, which can undergo a wide range of chemical transformations. This versatility makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
58763-65-8 |
|---|---|
Molecular Formula |
C9H13Br |
Molecular Weight |
201.10 g/mol |
IUPAC Name |
(E)-9-bromonon-5-en-3-yne |
InChI |
InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h5-6H,2,7-9H2,1H3/b6-5+ |
InChI Key |
PDHRGQPBXCFTQB-AATRIKPKSA-N |
Isomeric SMILES |
CCC#C/C=C/CCCBr |
Canonical SMILES |
CCC#CC=CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


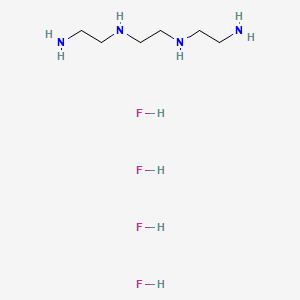

![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)

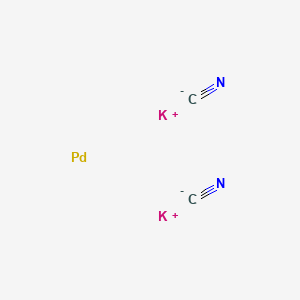
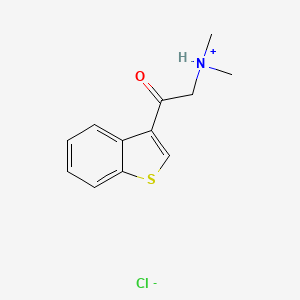

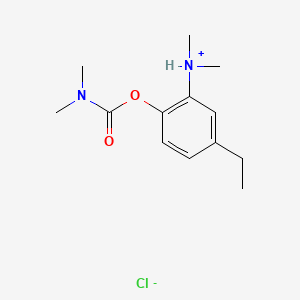
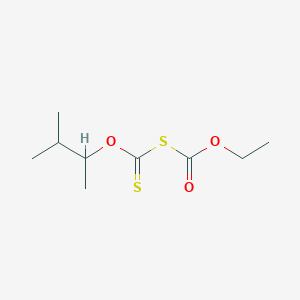
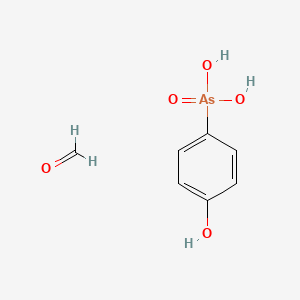
![Methyl [5-methyl-2-(4-methylphenyl)-1,3-thiazol-4-YL]acetate](/img/structure/B13765740.png)

![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765767.png)
